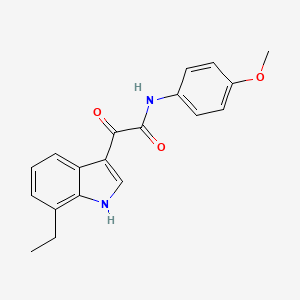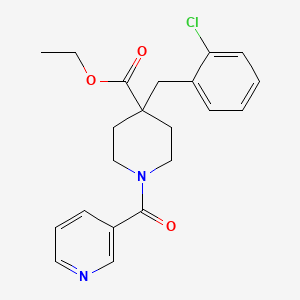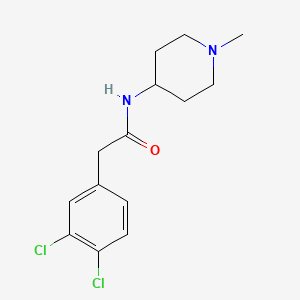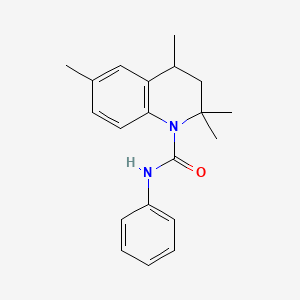
2-methylbenzyl 4-(2-benzyl-2H-tetrazol-5-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylbenzyl 4-(2-benzyl-2H-tetrazol-5-yl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that can be produced through a series of chemical reactions.
Mechanism of Action
The mechanism of action of 2-methylbenzyl 4-(2-benzyl-2H-tetrazol-5-yl)benzoate is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
2-methylbenzyl 4-(2-benzyl-2H-tetrazol-5-yl)benzoate has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cell proliferation. It can also induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2-methylbenzyl 4-(2-benzyl-2H-tetrazol-5-yl)benzoate in lab experiments include its low toxicity, stability, and ease of synthesis. However, its limitations include its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-methylbenzyl 4-(2-benzyl-2H-tetrazol-5-yl)benzoate. These include:
1. Development of more efficient synthesis methods.
2. Investigation of its potential applications in the treatment of other diseases.
3. Exploration of its mechanism of action.
4. Development of more soluble derivatives for in vivo studies.
5. Investigation of its potential side effects and toxicity.
In conclusion, 2-methylbenzyl 4-(2-benzyl-2H-tetrazol-5-yl)benzoate is a synthetic molecule that has potential applications in various fields of scientific research. It exhibits anti-inflammatory, antioxidant, and anticancer properties and can be used to treat various diseases. Its mechanism of action is not fully understood, and there is a need for further research to explore its potential applications and limitations.
Synthesis Methods
2-methylbenzyl 4-(2-benzyl-2H-tetrazol-5-yl)benzoate can be synthesized through a series of chemical reactions. The first step involves the reaction of 2-methylbenzyl chloride with sodium azide to form 2-methylbenzyl azide. The second step involves the reaction of 2-methylbenzyl azide with benzyl bromide to form 2-methylbenzyl 2-benzyl-2H-tetrazol-5-yl)benzoate. The final step involves the reaction of 2-methylbenzyl 2-benzyl-2H-tetrazol-5-yl)benzoate with benzoic acid to form 2-methylbenzyl 4-(2-benzyl-2H-tetrazol-5-yl)benzoate.
Scientific Research Applications
2-methylbenzyl 4-(2-benzyl-2H-tetrazol-5-yl)benzoate has potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It can be used to treat various diseases such as arthritis, cancer, and cardiovascular diseases.
properties
IUPAC Name |
(2-methylphenyl)methyl 4-(2-benzyltetrazol-5-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-17-7-5-6-10-21(17)16-29-23(28)20-13-11-19(12-14-20)22-24-26-27(25-22)15-18-8-3-2-4-9-18/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESYOURUZCXBRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC(=O)C2=CC=C(C=C2)C3=NN(N=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylphenyl)methyl 4-(2-benzyltetrazol-5-yl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 6-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4898209.png)
![2-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenyl methanesulfonate](/img/structure/B4898212.png)
![3-({1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4898216.png)

![N-cyclododecyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4898232.png)



![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]-2-propenethioamide](/img/structure/B4898272.png)
![N-[2-(tert-butylthio)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4898280.png)
